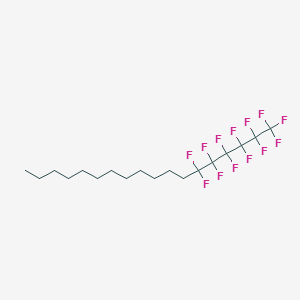

1-(Perfluoro-n-hexyl)dodecane

Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research Paradigms

1-(Perfluoro-n-hexyl)dodecane is classified within the expansive group of chemicals known as per- and polyfluoroalkyl substances (PFAS). nih.gov This family of compounds is characterized by the presence of a fully (per) or partially (poly) fluorinated alkyl chain. The carbon-fluorine bond is exceptionally strong, which makes these substances highly resistant to degradation. numberanalytics.com Consequently, PFAS are known for their environmental persistence, leading to their accumulation in soil, water, and living organisms. numberanalytics.comcymitquimica.com

The general structure of PFAS, featuring a hydrophobic fluorinated tail and a functional head group, results in unique physical and chemical properties. Research into PFAS is extensive, covering their synthesis, environmental fate, and potential impacts. concawe.eunih.gov Emissions of PFAS can occur from various sources, including industrial releases and the use of consumer products like fire-fighting foams. concawe.eunih.gov Once in the environment, more volatile precursor compounds can be transported over long distances and degrade into persistent perfluorinated acids (PFAs). dioxin20xx.org

Academic Significance of this compound as a Model Fluorinated Compound

This compound, with its distinct structure comprising a C6F13 perfluoroalkyl group attached to a C12H25 dodecane (B42187) chain, serves as a significant model compound in fluorine chemistry. Its amphiphilic nature, combining both hydrophobic/lipophobic (fluorous) and oleophilic (hydrocarbon) segments, makes it an ideal candidate for studying interfacial phenomena and the behavior of fluorinated molecules in different environments.

Its utility as a model is highlighted in research concerning cell membrane interactions, where its unique properties are leveraged to understand the behavior of fluorinated compounds in biological systems. The compound's structure allows for the investigation of interactions with lipid bilayers and hydrophobic pockets in proteins. Furthermore, its relatively simple, yet representative, structure makes it a useful standard in the development of analytical techniques for detecting the broader class of PFAS. unimi.itresearchgate.net

Overview of Key Research Avenues and Methodological Approaches

Research involving this compound spans several scientific disciplines, from materials science to environmental analysis. Key research avenues include:

Surface Chemistry and Materials Science : The compound's properties make it valuable in the formulation of surfactants, coatings, and water-repellent materials. cymitquimica.comlookchem.com It is also used as a component in high-performance lubricants. lookchem.com

Environmental Science : Studies focus on its environmental fate, persistence, and potential for bioaccumulation in ecosystems. unimi.itcymitquimica.com Wildlife, such as roe deer, are studied as indicators of environmental pollution to assess the bioaccumulation of PFAS like this compound in organs such as the liver and muscles. unimi.itmdpi.com

Analytical Chemistry : A significant area of research is the development of robust analytical methods for the detection and quantification of this and other PFAS. Methodologies frequently employed include gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), including high-resolution mass spectrometry (HRMS) like Orbitrap. unimi.itresearchgate.netmdpi.comnxp.com These techniques are crucial for monitoring its presence in various matrices, from environmental samples to food contact materials. researchgate.netmdpi.com

Biological and Medical Research : The unique properties of fluorinated compounds are being explored for potential applications in drug delivery systems and as contrast agents in medical imaging.

Structure and Objectives of the Comprehensive Research Outline

This article provides a structured overview of this compound. It begins by situating the compound within the larger family of PFAS and highlights its importance as a model for scientific study. The subsequent sections will delve into the specific physicochemical properties, methods of synthesis and analysis, and its role in environmental and toxicological research, supported by detailed data tables. The objective is to present a focused and scientifically accurate summary based on current research findings.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctadecane | nih.govclearsynth.com |

| CAS Number | 90499-30-2 | nih.govlookchem.comclearsynth.com |

| Alternate CAS | 147492-59-9 | fluoryx.com |

| Molecular Formula | C₁₈H₂₅F₁₃ | nih.govcymitquimica.comlookchem.com |

| Molecular Weight | 488.37 g/mol | nih.govlookchem.com |

| Boiling Point | 326.2°C at 760 mmHg | lookchem.com |

| 105-106°C at 3 mmHg | fluoryx.com | |

| Density | 1.23 g/cm³ | lookchem.com |

| 1.29 g/mL at 20°C | fluoryx.com | |

| Refractive Index | 1.359 | lookchem.com |

| 1.36 at 20°C | fluoryx.com | |

| Flash Point | 134.6°C | lookchem.com |

| > 80°C | fluoryx.com | |

| Vapor Pressure | 0.000417 mmHg at 25°C | lookchem.com |

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F13/c1-2-3-4-5-6-7-8-9-10-11-12-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVQUYHNTDJHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381980 | |

| Record name | 1-(Perfluoro-n-hexyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90499-30-2 | |

| Record name | 1-(Perfluoro-n-hexyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for Fluorinated Alkanes

Foundational Synthetic Routes for Perfluoroalkyl-Hydrocarbon Architectures

The creation of molecules containing distinct perfluorinated and hydrocarbon segments necessitates specialized synthetic approaches. These methods can be broadly categorized into those that introduce fluorine into a pre-existing hydrocarbon skeleton and those that assemble the molecule from pre-fluorinated and hydrocarbon building blocks.

Direct Fluorination Techniques and Process Optimization Considerations

Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine (F₂). This method is theoretically the most straightforward route to fluorinated compounds. However, the high reactivity of fluorine gas leads to highly exothermic reactions that can be difficult to control, often resulting in a mixture of products and even fragmentation of the carbon backbone. The reaction proceeds via a free-radical chain mechanism, and its lack of selectivity is a significant drawback.

Process optimization is crucial to mitigate these challenges. Key considerations include:

Dilution of Fluorine: Utilizing an inert gas, such as nitrogen, to dilute the fluorine gas stream helps to moderate the reaction rate and control the temperature.

Temperature Control: Conducting the reaction at low temperatures is essential to manage the exothermicity and improve selectivity.

Reactor Design: Specialized reactors that ensure efficient heat transfer and mixing are necessary for safe and controlled direct fluorination processes.

Despite these optimizations, direct fluorination is generally more suitable for the synthesis of perfluorinated compounds where all hydrogens are replaced by fluorine, rather than for the selective synthesis of partially fluorinated molecules like 1-(perfluoro-n-hexyl)dodecane.

Electrochemical Fluorination (ECF) for Perfluorinated Segments

Electrochemical fluorination (ECF), also known as the Simons process, offers an alternative method for producing perfluorinated compounds. In this process, an organic compound is dissolved in anhydrous hydrogen fluoride (B91410) (HF), and an electric current is passed through the solution. The organic substrate is oxidized at the nickel anode, and fluorine from the HF replaces the hydrogen atoms.

Key Features of Electrochemical Fluorination:

| Feature | Description |

| Reagents | Anhydrous hydrogen fluoride (HF) serves as both the solvent and the fluorine source. |

| Electrodes | A nickel anode is typically used. |

| Mechanism | The exact mechanism is complex and thought to involve high-valent nickel fluoride species. |

| Products | Typically yields perfluorinated compounds. Functional groups may or may not be retained. |

ECF is a powerful tool for the synthesis of perfluoroalkyl chains, which can then be used as building blocks in subsequent reactions. For the synthesis of this compound, ECF could be employed to produce a perfluorohexyl-containing precursor.

Coupling Reactions and Segmented Synthesis Strategies

A more controlled and versatile approach to constructing perfluoroalkyl-hydrocarbon architectures involves the coupling of a perfluorinated segment with a hydrocarbon segment. This strategy offers greater control over the final molecular structure. Various cross-coupling reactions have been developed for this purpose, often utilizing organometallic reagents.

Common coupling strategies include:

Ullmann-type Reactions: These reactions involve the copper-mediated coupling of a perfluoroalkyl iodide with an aryl or alkyl halide.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Stille, and Negishi couplings can be adapted to form C-C bonds between sp³-hybridized carbon atoms of an alkyl chain and a perfluoroalkyl group. These reactions often require the preparation of organometallic reagents from one of the coupling partners.

These segmented synthesis strategies are highly relevant to the targeted synthesis of this compound, as they allow for the precise connection of a C₁₂ hydrocarbon chain and a C₆F₁₃ perfluoroalkyl chain.

Targeted Synthesis of this compound and Structural Analogs

The synthesis of the specific molecule this compound requires a strategic combination of the foundational methods, with a strong emphasis on controlled C-C bond formation.

Elongation and Functionalization of Dodecyl and Perfluorohexyl Moieties

To facilitate the coupling of the dodecyl and perfluorohexyl moieties, one or both fragments must be appropriately functionalized to generate a reactive handle.

Functionalization of the Dodecyl Moiety: The dodecyl chain can be readily functionalized by converting dodecane (B42187) or a dodecyl alcohol into a dodecyl halide (e.g., 1-bromododecane (B92323) or 1-iodododecane). This halide can then be transformed into an organometallic reagent, such as:

Dodecyl Grignard Reagent (C₁₂H₂₅MgBr): Prepared by reacting 1-bromododecane with magnesium metal.

Dodecylzinc Halide (C₁₂H₂₅ZnI): Formed by the reaction of 1-iodododecane (B1195088) with zinc dust. nih.gov

Functionalization of the Perfluorohexyl Moiety: The perfluorohexyl moiety is typically introduced using a perfluoroalkylating agent. A common and effective precursor is 1-iodoperfluorohexane (C₆F₁₃I) . This compound is a versatile building block in perfluoroalkylation reactions.

The targeted synthesis of this compound can then be achieved via a cross-coupling reaction between the functionalized dodecyl moiety and the perfluorohexyl iodide. For instance, the reaction of a dodecylzinc reagent with perfluorohexyl iodide in the presence of a suitable catalyst, such as a copper salt, can yield the desired product.

Radical-Mediated Additions and Substitutions in Fluorinated Systems

Radical reactions provide another powerful avenue for the synthesis of perfluoroalkyl-substituted alkanes. The generation of a perfluoroalkyl radical, which can then react with a hydrocarbon precursor, is a key step in these methodologies.

Perfluoroalkyl radicals (R_f•) can be generated from perfluoroalkyl iodides (R_fI) through various initiation methods, including:

Thermal Initiation: Using radical initiators like azobisisobutyronitrile (AIBN).

Photochemical Initiation: Using UV light to induce homolytic cleavage of the C-I bond.

Redox Initiation: Using a transition metal catalyst to facilitate a single-electron transfer process.

Once generated, the electrophilic perfluorohexyl radical can add across a double bond. For example, the radical addition of 1-iodoperfluorohexane to 1-dodecene (B91753) would be a direct route to an iodinated precursor of this compound. Subsequent reduction of the resulting iodide would yield the final product.

Illustrative Radical Addition Reaction:

C₆F₁₃I + H₂C=CH(CH₂)₉CH₃ → C₆F₁₃CH₂CHI(CH₂)₉CH₃

The resulting secondary iodide can then be dehalogenated using a reducing agent, such as tributyltin hydride or through a catalytic hydrogenation process, to afford this compound.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction. Coupling reactions often offer higher selectivity, while radical additions can be a more direct method if a suitable olefin precursor is available.

Advanced Reaction Chemistry for Complex Perfluorinated Structures

The synthesis of complex molecules containing perfluorinated segments, such as this compound, relies on specialized and advanced chemical reactions. The strong electron-withdrawing nature of fluorine atoms significantly alters the reactivity of adjacent carbon frameworks, necessitating methodologies distinct from traditional hydrocarbon chemistry. Key strategies involve the formation of carbon-carbon bonds to link fluorinated and non-fluorinated moieties, often targeting aromatic systems as versatile intermediates.

CuI-Catalyzed Cross-Coupling Methods in Fluorinated Aryl Systems

Copper(I) iodide (CuI)-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for synthesizing fluorinated biaryls. researchgate.net These reactions are fundamental for creating C-C bonds between fluorinated aryl groups and other organic fragments. The Suzuki-Miyaura cross-coupling, for instance, can be efficiently catalyzed by a combination of CuI and a suitable ligand, such as phenanthroline. researchgate.net This system has proven effective for the coupling of highly fluorinated aryl boronate esters with aryl iodides and bromides, producing fluorinated biaryls in good to excellent yields. researchgate.net

The choice of copper salt, ligand, base, and solvent is critical for the reaction's success. Studies have shown that CuI often provides superior results compared to CuCl or CuBr. researchgate.net For the cross-coupling of C₆F₅Bpin with iodobenzene, a combination of 10 mol% CuI, 10 mol% phenanthroline, and 2 equivalents of CsF in DMF at 130°C resulted in a 99% yield of the desired biaryl product. researchgate.net This highlights the efficiency of the CuI/phenanthroline system. The methodology is not limited to Suzuki-type couplings; CuI has also been employed as a catalyst in Stille couplings between organostannanes and aryl iodides and in C-O cross-coupling reactions for the synthesis of complex molecules. longdom.org

Nucleophilic Aromatic Substitution (SNAr) in Perfluoroaryl Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic systems, particularly perfluoroarenes. mdpi.commasterorganicchemistry.com The high electronegativity of fluorine atoms renders the aromatic ring susceptible to attack by nucleophiles. mdpi.com This reaction provides a transition-metal-free pathway to form C-C, C-N, and C-O bonds, where a nucleophile attacks the perfluorinated ring, leading to the displacement of a fluoride ion. mdpi.comresearchgate.net

The SNAr reaction is accelerated by the presence of electron-withdrawing groups and proceeds through a negatively charged intermediate. masterorganicchemistry.com The reaction is highly regioselective, with substitution often occurring at the para position. mdpi.com However, a significant challenge in SNAr of polyfluoroarenes is controlling the substitution to prevent the formation of mixtures of regioisomers and multi-substituted products. mdpi.com Recent advancements have focused on developing mild and selective reaction conditions. For example, efficient para-selective substitution of polyfluoroarenes with phenothiazine (B1677639) has been achieved using a mild base. mdpi.com N-heterocyclic carbenes have also been used to catalyze the SNAr reaction between aryl aldehydes and perfluoroarenes. acs.org Furthermore, organic photoredox catalysis has enabled the SNAr of unactivated and even electron-rich fluoroarenes, expanding the scope of this classical reaction. nih.gov

Methodological Challenges in Purity and Yield Optimization in Fluorinated Synthesis

One of the primary challenges is the often harsh reaction conditions required for fluorination, which can be incompatible with sensitive functional groups present in complex molecules. acs.org Classic nucleophilic substitution reactions to introduce fluorine often require high temperatures and basic conditions. acs.org Even when successful, these methods can suffer from low yields and the formation of side products, complicating purification. For instance, transition-metal-catalyzed C-F bond formation is notoriously difficult. pharmtech.com

Furthermore, controlling regioselectivity and preventing over-fluorination are significant hurdles. In SNAr reactions on polyfluoroarenes, achieving monosubstitution without the formation of multiple substitution products can be difficult to control. mdpi.com In electrophilic fluorination, the high reactivity of the reagents can lead to a lack of selectivity. mdpi.com

Optimizing yield is another major concern. In radiochemistry, where isotopes like fluorine-18 (B77423) are used, the focus shifts from chemical yield to radiochemical yield and the amount of activity obtained, which must be achieved within a short timeframe due to the isotope's short half-life. acs.orgnih.gov The synthesis of chiral fluorinated compounds with multiple stereocenters is particularly challenging, often resulting in poor diastereoselectivities. mdpi.com Achieving high purity often requires extensive chromatographic separation, which can lead to significant product loss and increased production costs. The development of milder, more selective, and efficient fluorination methods remains a critical area of research to overcome these persistent challenges. the-innovation.org

Environmental Fate and Transport Mechanisms of Fluorinated Alkanes

Environmental Persistence and Molecular Recalcitrance

The defining characteristic of fluorinated organic compounds in the environment is their exceptional persistence. This resistance to degradation, or recalcitrance, stems directly from the inherent properties of the carbon-fluorine bonds that characterize the molecule's fluorinated portion.

Intrinsic Stability of Carbon-Fluorine Bonds in Environmental Contexts

Table 1: Physicochemical Properties of 1-(Perfluoro-n-hexyl)dodecane

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C18H25F13 | |

| Molecular Weight | 488.37 | g/mol |

| Boiling Point | 105-106 @ 3 mm Hg | °C |

| Density | 1.29 @ 20°C | g/cm³ |

| Refractive Index | 1.36 @ 20°C |

Data sourced from commercial supplier specifications. fluoryx.com

Resistance to Biotic and Abiotic Degradation Processes

The stability of the C-F bond renders this compound and similar compounds highly resistant to both biological and non-biological degradation pathways.

Abiotic Degradation: These compounds are resistant to abiotic processes such as hydrolysis, photolysis, and thermal degradation under typical environmental conditions. alfa-chemistry.comthe-innovation.org The strength of the C-F bonds prevents attack by acids, bases, or oxidants that might degrade other organic pollutants. alfa-chemistry.com While some degradation can be achieved under extreme laboratory conditions (e.g., high energy input), such conditions are not prevalent in the natural environment. the-innovation.org

Biotic Degradation: The perfluorinated portion of the molecule is highly recalcitrant to microbial degradation. nih.gov Most microorganisms lack the necessary enzymes to cleave the strong C-F bonds, in part because naturally occurring organofluorine compounds are rare, meaning evolutionary pressure to develop such enzymes has been low. osti.gov While some specialized bacteria have been shown to degrade simpler, monofluorinated alkanes, the perfluorinated structure presents a much greater challenge. osti.govnih.gov The non-fluorinated dodecane (B42187) tail of the molecule is, in principle, susceptible to biodegradation similar to other hydrocarbons; however, the presence of the bulky, electronegative perfluorohexyl group may sterically hinder enzymatic access and attack.

Multi-Media Transport and Distribution Dynamics

Due to their high persistence, the ultimate fate of fluorinated alkanes is governed by physical transport processes that distribute them across various environmental media, including water, soil, and air. nccoast.org

Advection, Dispersion, and Diffusion in Aqueous and Terrestrial Systems

Once released into aquatic or terrestrial environments, the movement of this compound is controlled by several key hydrological and physical processes. researchgate.net

Advection: This is the process by which a solute is transported by the bulk movement of the fluid (e.g., groundwater flow, river currents). epa.govusda.gov Advection is a primary mechanism for the large-scale movement of dissolved contaminants.

Dispersion and Diffusion: Dispersion refers to the spreading of a contaminant plume due to variations in flow velocity within a porous medium like soil or an aquifer. epa.govyoutube.com Diffusion is the movement of molecules from an area of higher concentration to one of lower concentration, driven by a concentration gradient. epa.gov Together, these processes cause the contaminant to spread out as it moves, potentially impacting a larger area. youtube.com

The dual hydrophobic (dodecane tail) and oleophobic (perfluorohexyl tail) nature of semi-fluorinated alkanes influences their partitioning behavior. dioxin20xx.org They tend to have low water solubility and may sorb to organic carbon in soil and sediment, which can retard their movement relative to groundwater (a process known as retardation). itrcweb.orgdiva-portal.org However, they can also partition to mobile colloids, which can facilitate their transport. itrcweb.org

Atmospheric Transport of Fluorinated Compounds: Gas-Phase and Particulate-Associated

Many fluorinated compounds, including semi-volatile organic compounds (SVOCs) like this compound, can enter the atmosphere. nccoast.orgmdpi.com Their transport in the air occurs in two primary forms:

Gas-Phase Transport: Volatile and semi-volatile compounds can exist in the gaseous phase in the atmosphere, allowing for transport with air masses. mdpi.com Higher air temperatures favor volatilization from soil or water surfaces into the atmosphere. acs.org

Particulate-Associated Transport: SVOCs can adsorb onto airborne particulate matter (aerosols). mdpi.comcmu.edu This is a significant transport mechanism, as these particles can be carried over vast distances by wind currents before being removed from the atmosphere via wet deposition (rain, snow) or dry deposition. acs.orgcopernicus.org

The partitioning between the gas phase and particulate matter depends on the compound's vapor pressure and the ambient temperature. copernicus.org

Long-Range Environmental Transport Pathways: Oceanic and Atmospheric Influence

The combination of high persistence and mobility allows for the long-range environmental transport of fluorinated compounds, leading to their detection in remote ecosystems like the Arctic and Antarctic, far from their sources. itrcweb.orgnih.govenviro.wiki

Atmospheric Influence: The atmosphere is a primary pathway for the rapid, long-range transport of persistent SVOCs. copernicus.org Chemicals emitted in lower latitudes can be carried to higher altitudes where stronger winds facilitate poleward transport. copernicus.org The "cold condensation" effect describes how these compounds tend to deposit in colder regions as lower temperatures favor their partitioning from the gas phase onto surfaces like snow, ice, and soil. mdpi.comcopernicus.org

Oceanic Influence: Ocean currents also serve as a crucial pathway for the global distribution of persistent pollutants. nih.govenviro.wiki Compounds can enter the ocean via direct discharge, riverine input, and atmospheric deposition. rsc.orgmit.edu Once in the ocean, they can be transported over thousands of kilometers by large-scale circulation patterns. Furthermore, sea spray aerosol has been identified as a mechanism by which these compounds can be re-emitted from the ocean back into the atmosphere, facilitating further transport. rsc.org

Interfacial Partitioning Behavior in Environmental Compartments

The environmental fate of this compound is significantly influenced by its partitioning behavior at various environmental interfaces. Due to its unique molecular structure, comprising a fluorinated tail and a hydrocarbon tail, it exhibits complex interactions in multiphase systems.

Air-Water Interfacial Accumulation and Surface Film Formation

Like many per- and polyfluoroalkyl substances (PFAS), this compound is expected to accumulate at air-water interfaces. This phenomenon is driven by the amphiphilic nature of such molecules, where the hydrophobic and oleophobic perfluoroalkyl chain seeks to minimize contact with water, while the hydrocarbon portion also avoids the aqueous phase. This leads to the alignment of molecules at the interface, reducing the surface tension of the water.

Research on various PFAS has shown that they can form stable, ordered coatings at the air-water interface. nih.gov The strength of these interactions often involves a balance between the attraction between perfluoroalkyl chains and electrostatic interactions among charged head groups, though this compound is a neutral molecule. nih.gov The accumulation at the air-water interface can be a primary source of retention for PFAS in unsaturated soils, with calculations for similar compounds showing that a significant percentage of the total mass can reside at this interface. researchgate.net The formation of these surface films can influence the transport of the compound in the environment, potentially affecting its volatilization from water bodies and its movement through the vadose zone.

In multicomponent mixtures, which are common in contaminated environments, competitive adsorption occurs at the air-water interface, typically favoring the most surface-active components. researchgate.net The presence of other organic contaminants or natural organic matter can further complicate this behavior, potentially altering the density and composition of the interfacial film. nih.gov

Sorption to Organic Carbon Fractions in Soil and Sediment Matrices

The transport and fate of this compound in terrestrial and aquatic systems are heavily dependent on its sorption to soil and sediment. The primary mechanism for the sorption of many PFAS is the interaction between the hydrophobic tail of the molecule and the soil organic matter. researchgate.net Consequently, the extent of sorption generally increases with higher organic matter content in the soil or sediment. researchgate.net

The characteristics of the organic matter, such as its charge and the pH of the surrounding medium, can also influence the sorption capacity. researchgate.net For fluorinated compounds, longer perfluorinated chain lengths typically lead to stronger sorption due to increased hydrophobicity. researchgate.net Given its C6 perfluorinated chain, this compound would be expected to exhibit significant sorption, though perhaps less than longer-chain perfluoroalkyl acids (PFAAs).

The sorption process can be described by partitioning coefficients, which quantify the distribution of the compound between the solid phase (soil/sediment) and the aqueous phase (porewater).

Table 1: Factors Influencing the Sorption of Fluorinated Alkanes to Soil and Sediment

| Factor | Influence on Sorption |

| Soil/Sediment Organic Carbon Content | Higher content generally leads to increased sorption. researchgate.net |

| Perfluorinated Chain Length | Longer chains result in stronger sorption. researchgate.net |

| pH of the Medium | Can affect the surface charge of both the sorbent and the compound, influencing interaction. researchgate.net |

| Presence of Co-contaminants | Competitive sorption can occur, altering the behavior of the target compound. |

Phase Partitioning at Complex Environmental Interfaces (e.g., Water-NAPL)

In environments co-contaminated with non-aqueous phase liquids (NAPLs), such as fuels or solvents, the partitioning behavior of this compound becomes more complex. Research on representative PFAS like PFOA and PFOS has demonstrated that the presence of a NAPL can significantly increase their retention in the subsurface. nih.gov

Two primary mechanisms contribute to this increased retention:

Partitioning into the bulk NAPL phase: The compound dissolves into the NAPL.

Adsorption at the NAPL-water interface: The compound accumulates at the boundary between the water and the NAPL. nih.gov

Studies have shown that adsorption to the NAPL-water interface can account for a substantial portion of the total retention. nih.gov The NAPL-water interfacial area increases as the water saturation in the porous medium decreases, providing more sites for adsorption. nih.gov The properties of the NAPL, such as its polarity, also influence the degree of partitioning. nih.gov For instance, the partitioning of PFOA and PFOS is greater into more polar NAPLs. nih.gov Given its structure with both a fluorinated and a hydrocarbon chain, this compound is likely to exhibit significant partitioning into and adsorption at the interface of hydrocarbon-based NAPLs. This can create a substantial reservoir of the compound in NAPL-contaminated zones, retarding its transport in groundwater. researchgate.net

Transformation Pathways of Fluorinated Precursor Compounds

While the perfluorinated moiety of compounds like this compound is highly resistant to degradation due to the strength of the carbon-fluorine bond, the hydrocarbon portion is more susceptible to transformation. This compound can be considered a precursor that can degrade to form more persistent PFAAs.

Atmospheric Degradation and Photochemical Transformation of Volatile Precursors

Semi-volatile compounds like this compound can partition into the atmosphere, where they are subject to degradation processes. The primary atmospheric fate for many organic compounds is reaction with hydroxyl radicals (•OH). However, the atmospheric degradation of fluorinated compounds can be complex.

Studies on other fluorinated molecules have shown that photolysis can be a significant degradation pathway. nih.gov For example, the photolysis of perfluoro-2-methyl-3-pentanone gives rise to perfluorinated radical species. nih.gov It is plausible that the hydrocarbon portion of this compound could be attacked by •OH radicals, initiating a degradation cascade. The perfluorinated part of the molecule is generally resistant to such attacks.

The atmospheric degradation of certain hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) is known to produce trifluoroacetic acid, a very persistent substance. noaa.gov By analogy, the atmospheric oxidation of this compound could potentially lead to the formation of perfluoroheptanoic acid (PFHpA) and other smaller PFAAs, contributing to their long-range transport and deposition in remote environments.

Table 2: Summary of Potential Transformation Pathways

| Pathway | Description | Potential End Products |

| Biotic Conversion | Microbial metabolism of the hydrocarbon chain. | Perfluoroalkyl acids (PFAAs) |

| Abiotic Conversion | Chemical oxidation of the hydrocarbon chain. | Perfluoroalkyl acids (PFAAs) |

| Atmospheric Degradation | Reaction with atmospheric oxidants (e.g., •OH radicals) and photolysis. | Perfluoroalkyl acids (PFAAs) |

Bioaccumulation Mechanisms in Environmental Systems

The bioaccumulation of semifluorinated alkanes, such as this compound, in environmental systems is a complex process influenced by the distinct properties of its perfluorinated and non-fluorinated hydrocarbon moieties. While specific research on this compound is limited, the bioaccumulation mechanisms can be inferred from the behavior of its constituent parts: a C6 perfluorinated chain and a C12 hydrocarbon chain.

Generally, the bioaccumulation potential of per- and polyfluoroalkyl substances (PFAS) is influenced by the length of the perfluoroalkyl chain, with longer chains exhibiting a higher tendency to accumulate in organisms. nih.gov Conversely, the hydrocarbon portion of the molecule, n-dodecane, is known to be metabolized by some aquatic organisms, which can limit its bioaccumulation. The presence of both a lipophobic perfluoroalkyl group and a lipophilic alkyl group in this compound suggests a potential for partitioning into various biological tissues. Semifluorinated alkanes are noted for their chemical and biological inertness. scispace.comnih.gov Their behavior in biological systems is largely governed by their lipophilicity and molecular size. nih.gov

The dual nature of these molecules—being soluble in both hydrocarbons and perfluorocarbons—indicates they may associate with fatty tissues within organisms. scispace.com However, comprehensive studies on the absorption, distribution, metabolism, and excretion of semifluorinated alkanes are not extensively available. nih.gov

Uptake and Distribution in Environmental Biota

The uptake of this compound by environmental biota is expected to occur through various routes, including dietary intake, absorption from water across respiratory surfaces, and dermal absorption. Once absorbed, its distribution within an organism is likely dictated by its affinity for different tissues.

Perfluorinated acids (PFAAs) have been observed to accumulate preferentially in protein-rich tissues such as the blood, kidney, and liver. semanticscholar.org For instance, in rainbow trout, PFAAs were found to concentrate most in the blood, followed by the kidney and liver. semanticscholar.org In zebrafish, perfluorooctanoic acid (PFOA) showed the highest bioconcentration in the liver and intestine. nih.gov Similarly, studies on harbor seals have shown the highest concentrations of polyfluorinated compounds in the liver and blood. scispace.comresearchgate.net

The hydrocarbon component, n-dodecane, tends to accumulate in adipose tissues due to its lipophilic nature. nih.gov Therefore, it is plausible that this compound could be distributed to both protein-rich and lipid-rich tissues. The relative distribution would depend on the interplay between the perfluorinated and hydrocarbon chains and the specific physiology of the organism.

The bioaccumulation factors (BAFs) for perfluorinated compounds generally increase with the length of the perfluoroalkyl chain. semanticscholar.org For example, the BAFs for perfluoroalkyl carboxylic acids in fish have been shown to increase with each additional carbon in the perfluoroalkyl chain. nih.govpfascentral.org While specific BAFs for this compound are not available, the general trends for related compounds provide an indication of its potential bioaccumulation behavior.

Table 1: General Bioaccumulation Potential of Related Compound Classes

| Compound Class | General Bioaccumulation Potential | Key Factors Influencing Bioaccumulation |

| Perfluoroalkanes (e.g., Perfluorohexane) | Moderate to High | Increases with chain length; affinity for protein-rich tissues. nih.govsemanticscholar.org |

| n-Alkanes (e.g., n-Dodecane) | Low to Moderate | Susceptible to metabolism; affinity for lipid-rich tissues. nih.gov |

It is important to note that the metabolic transformation of the dodecane moiety could potentially lead to the formation of metabolites with different bioaccumulation profiles. However, semifluorinated alkanes are generally considered to be metabolically stable. scispace.com

Advanced Analytical Techniques for Environmental and Material Characterization

High-Resolution Mass Spectrometry (HRMS) for Fluorinated Compound Detection

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the detection and identification of a wide array of chemical compounds, including per- and polyfluoroalkyl substances (PFAS). nih.gov Its high mass accuracy and resolution enable the precise measurement of ion masses, facilitating the determination of elemental compositions and the differentiation of compounds with similar nominal masses. nih.gov In the context of fluorinated compounds, HRMS is particularly valuable due to the negative mass defect of fluorine, which allows for more confident identification.

A study on the bioaccumulation of PFAS in roe deer utilized HPLC-Q-Exactive Orbitrap High-Resolution Mass Spectrometry to identify 60 different PFAS compounds in liver and muscle tissues. nih.gov This research highlights the capability of HRMS-based non-targeted analysis to uncover a broad spectrum of fluorinated substances in wildlife. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Non-Targeted Screening and Identification

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the non-targeted screening and identification of a broad range of chemicals, including those of emerging concern in environmental and biological samples. nih.gov This approach allows for the detection of both known and previously unidentified compounds without the need for analytical standards for every single substance. nih.gov Non-targeted analysis (NTA) with LC-HRMS is considered one of the most comprehensive methods for characterizing the chemical landscape of complex samples. nih.gov

In the analysis of per- and polyfluoroalkyl substances (PFAS), LC-HRMS has been instrumental in expanding the scope of detection in various environmental matrices. nih.gov A study focusing on water samples from South Florida employed an online solid-phase extraction-liquid chromatography-high-resolution mass spectrometry (online SPE-LC-HRMS) method for the non-targeted analysis of PFAS. nih.gov This research demonstrated the effectiveness of NTA workflows in identifying a high number of PFAS features in tap and surface waters, underscoring the importance of this technique for a more comprehensive understanding of PFAS contamination. nih.gov

The identification of "1-(Perfluoro-n-hexyl)dodecane" has been reported in a non-targeted analysis of roe deer tissues using HPLC-Q-Exactive Orbitrap HRMS. nih.gov The table below summarizes the key mass spectrometric data for the tentative identification of this compound.

| Property | Value |

| Molecular Formula | C18H25F13 |

| Exact Mass | 487.1654 |

| Retention Time (min) | 12.46 |

| Table 1: Mass Spectrometric Data for the Tentative Identification of this compound. nih.gov |

While powerful, non-targeted LC-HRMS analysis has limitations in the breadth of its chemical space coverage. nih.gov The efficiency of ionization, particularly with electrospray ionization (ESI), can vary significantly between different classes of compounds, potentially leading to some nonpolar compounds remaining undetected. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Semi-Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. gcms.cz For semi-volatile compounds, which have higher boiling points and lower vapor pressures, GC-MS provides excellent separation and identification capabilities. gcms.czsciforum.net The use of inert capillary columns, such as the Agilent J&W DB-5ms Ultra Inert, is crucial for minimizing analyte interaction and achieving the low detection limits required for trace environmental analysis. gcms.cz

The analysis of semi-volatile compounds by GC-MS is a cornerstone of many environmental monitoring methods, including those developed by the U.S. Environmental Protection Agency (EPA). gcms.cz While LC-HRMS is more commonly associated with PFAS analysis, GC-HRMS is an emerging and underutilized technology for the non-targeted analysis of these compounds. osti.gov A significant research gap exists in the application of GC-HRMS for identifying PFAS in specific environmental pathways, such as emissions from incineration processes. osti.gov A recent study focused on developing a workflow for the non-targeted analysis of PFAS using GC-HRMS, which included the creation of a spectral database for 141 different PFAS compounds. osti.gov

Although specific research detailing the direct analysis of "this compound" by GC-MS is not prevalent in the provided search results, the technique's applicability to semi-volatile compounds suggests its potential for analyzing this substance. The development of analytical methods for similar fluorinated compounds, such as fluorinated silanes, has successfully utilized GC-MS/MS. diva-portal.org

Application of Isotope-Labeled Standards for Quantitation

The use of isotope-labeled internal standards is a critical component for achieving accurate and precise quantification in mass spectrometry-based analyses. nih.gov By introducing a known amount of a compound that is chemically identical to the analyte but has a different isotopic composition (e.g., labeled with 13C or D), variations in sample preparation, instrument response, and matrix effects can be compensated for. nih.gov

For the quantitative analysis of per- and polyfluoroalkyl substances (PFAS), a wide range of stable isotope-labeled standards are available. These standards support various standardized methods, such as US EPA Methods 537, 537.1, and 8327. isotope.com The availability of these standards is crucial for reliable monitoring of PFAS in environmental samples. isotope.com

While a specific isotope-labeled standard for "this compound" is not explicitly mentioned in the provided search results, the principle of isotope dilution mass spectrometry is broadly applicable. A study on the quantification of gibberellins (B7789140) demonstrated a stable isotope labeling strategy where derivatives of the analytes were created using a deuterated reagent, enabling absolute quantification without the need for individual isotopically labeled standards for each analyte. nih.gov This approach could potentially be adapted for the quantification of "this compound" and other PFAS for which specific labeled standards are not commercially available.

The following table provides examples of commercially available isotope-labeled PFAS standards, illustrating the types of labeled compounds used in environmental analysis.

| Compound Name | Isotope Label |

| 1H,1H,2H,2H-Perfluoro-1-octanol (6:2 FTOH) | 1,2-¹³C₂, 99%; 1,1,2,2-D₄, 98% |

| 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) | 1,2-¹³C₂, 99%; 1,1,2,2-D₄, 98% |

| Sodium 1H,1H,2H,2H-perfluoro-1-hexanesulfonate (4:2 FTS) | ¹³C₂, 99%; D₄, 98% |

| Sodium 1H,1H,2H,2H-perfluoro-1-decanesulfonate (8:2 FTS) | ¹³C₂, 99%; D₄, 98% |

| Table 2: Examples of Isotope-Labeled PFAS Standards. isotope.com |

Advanced Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical prerequisite for the successful analysis of trace-level contaminants in complex matrices. The goal is to isolate and concentrate the analytes of interest while removing interfering substances that could compromise the analytical results.

Accelerated Solvent Extraction (ASE) for Environmental Samples

Given that "this compound" is a semi-volatile organic compound, ASE represents a highly suitable and efficient method for its extraction from environmental solid samples such as soil and sediment.

The table below summarizes typical operating conditions for ASE.

| Parameter | Typical Range |

| Temperature | Ambient to 200 °C |

| Pressure | 500 to 3000 psi |

| Static Time | 0 to 30 minutes |

| Solvent | Common organic solvents (e.g., hexane, acetone, dichloromethane) |

| Table 3: Typical Accelerated Solvent Extraction (ASE) Operating Conditions. thermofisher.comiaea.orgpsu.edu |

Solid Phase Extraction (SPE) Techniques for Concentration

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the concentration and purification of analytes from liquid samples. It is particularly valuable for isolating trace contaminants from complex matrices like water, wastewater, and biological fluids. SPE works by passing the liquid sample through a sorbent material that retains the analytes of interest, which are then eluted with a small volume of a suitable solvent.

In the context of PFAS analysis, SPE is a crucial step for concentrating these compounds from water samples prior to LC-MS analysis. Various SPE sorbents and methods have been developed and optimized for the efficient recovery of a broad range of PFAS, including both long- and short-chain compounds. A methodology has been described that uses an SPE-based sample concentration method specifically tuned for shorter chain and more hydrophilic PFAS chemistries. researchgate.net

Furthermore, online SPE systems can be directly coupled with LC-MS, automating the concentration and analysis process and thereby increasing sample throughput and reducing the potential for contamination. nih.gov A study on PFAS in South Florida waters utilized an online SPE-LC-HRMS method, highlighting the power of this integrated approach for environmental monitoring. nih.gov For the analysis of "this compound" in aqueous samples, SPE would be an essential technique to achieve the necessary concentration for detection by HRMS.

Chromatographic Separation Principles in Complex Matrices

The effective analysis of this compound, a semi-volatile organic compound (SVOC) and a member of the per- and polyfluoroalkyl substances (PFAS) family, in complex environmental and material matrices, hinges on robust chromatographic separation. The primary goal of chromatography in this context is to isolate the target analyte from a multitude of other compounds that can interfere with detection and quantification. longdom.org The choice between gas chromatography (GC) and liquid chromatography (LC) is fundamental and depends on the compound's specific physicochemical properties, such as volatility and thermal stability.

For many SVOCs, GC is a common and powerful technique, offering high-resolution separation for large groups of compounds. restek.com However, for fluorinated compounds like this compound, which contain both a hydrocarbon and a highly fluorinated chain, the selection of the stationary phase is critical. Standard nonpolar stationary phases are often used, but specialized columns can offer enhanced selectivity. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) is a particularly powerful technique for separating complex mixtures, demonstrating the ability to completely separate perfluorocarbons from hydrocarbons. nih.gov This technique provides enhanced separation by arranging fluorohydrocarbons based on their chain length and fluorine content in a two-dimensional space, which is invaluable for structurally similar compounds found in environmental samples. nih.gov

High-performance liquid chromatography (HPLC) is the preferred technique for many PFAS analyses, especially for those that are not amenable to GC due to thermal instability. chromatographyonline.com The separation of fluorinated compounds in reversed-phase HPLC is influenced by unique interactions between the analyte, the stationary phase, and the mobile phase. chromatographyonline.com Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluoroalkyl groups, can provide alternative selectivity compared to traditional C8 or C18 columns, especially for halogenated compounds. chromatographyonline.comsilicycle.com The retention of fluorinated molecules is dictated by their hydrophobicity and their fluorine content; a more fluorinated and hydrophobic molecule will be better retained. silicycle.com Optimizing the separation can sometimes be achieved by pairing a regular hydrocarbon-based column (like C8) with a fluorinated eluent, a technique that leverages the unique partitioning properties of fluorinated molecules. nih.govnih.gov

Table 1: Comparison of Chromatographic Techniques for Separation in Complex Matrices

| Technique | Principle | Stationary Phases for Fluorinated Compounds | Advantages for this compound | Challenges |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Polydimethylsiloxane (e.g., OV-101), specialized low-bleed columns (e.g., Rxi-SVOCms). restek.comresearchgate.net | High resolution, well-established for SVOCs. GC×GC offers superior separation of fluorinated compounds from hydrocarbons. nih.gov | Potential for thermal degradation of larger or more functionalized PFAS. Complex matrices can contaminate the system. restek.com |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | C8, C18, and specialized fluorinated phases (PFP, TDF). silicycle.comdiva-portal.org | Preferred for many PFAS. chromatographyonline.com Avoids high temperatures. Fluorinated phases offer unique selectivity for fluorinated analytes. chromatographyonline.com | Matrix effects (ion suppression or enhancement) can be significant. diva-portal.org Peak overlap can occur with components of similar affinities. longdom.org |

Development of Robust Analytical Workflows for Trace-Level Analysis

The detection of this compound at trace levels requires the development of highly sensitive and robust analytical workflows, particularly as regulatory scrutiny of PFAS compounds intensifies. chromatographyonline.com A comprehensive workflow encompasses every step from sample collection and preparation to instrumental analysis and data reporting. epa.gov Given the ubiquity of PFAS in many materials, a critical challenge in trace-level analysis is minimizing background contamination throughout the workflow. nih.gov

The development of such methods for various environmental matrices—including drinking water, wastewater, soil, and biota—is an ongoing area of research. epa.gov For SVOCs in solid samples, sample preparation may involve extraction followed by cleanup steps like gel permeation chromatography to remove interfering substances. nih.gov For PFAS, solid-phase extraction (SPE) is a common and crucial step to concentrate the analytes from large sample volumes and remove matrix components that can interfere with analysis, particularly with LC-MS/MS. diva-portal.orgresearchgate.net

A key aspect of a robust workflow is its validation to ensure accuracy, precision, and low detection limits. nih.govuliege.be For instance, methods developed for food matrices have achieved limits of quantification in the low picogram per gram (pg/g) range. diva-portal.orgnih.gov The entire process must be meticulously controlled to prevent the introduction of contaminants that could lead to false positives, a significant concern when measuring at ultra-trace levels. nih.gov

Table 2: Key Stages in a Robust Analytical Workflow for Trace-Level Analysis

| Stage | Objective | Key Considerations for this compound | Potential Challenges |

|---|---|---|---|

| 1. Sampling | Collect a representative sample without introducing contamination. | Use of PFAS-free sampling containers and equipment. | Ubiquitous presence of PFAS in the environment and sampling materials. |

| 2. Sample Preparation & Extraction | Isolate and concentrate the analyte from the sample matrix. | Techniques like solid-phase extraction (SPE) with weak anion exchange cartridges. researchgate.net Alkaline digestion for some biological matrices. nih.gov | Co-extraction of matrix components leading to interferences. Analyte loss during multi-step procedures. |

| 3. Instrumental Analysis | Separate and detect the analyte using chromatography coupled with mass spectrometry (e.g., LC-MS/MS). | Use of sensitive and selective techniques like UHPLC-MS/MS to achieve low detection limits. chromatographyonline.com | Matrix effects (ion suppression/enhancement). diva-portal.org Isomeric interferences. |

| 4. Data Processing & Reporting | Quantify the analyte and ensure the quality of the results. | Use of isotopically labeled internal standards to correct for matrix effects and recovery losses. researchgate.net Adherence to strict QA/QC protocols. restek.com | Accurate integration of low-level peaks. Ensuring data meets regulatory criteria. technologynetworks.com |

Computational Approaches for Mass Spectrometry Data Processing and Compound Annotation

The analysis of this compound, especially in non-targeted studies, generates vast and complex datasets from high-resolution mass spectrometry (HRMS). nih.gov Computational approaches are essential to process this data, filter out noise, and confidently identify or "annotate" the compound. These workflows are particularly crucial for PFAS, a class containing thousands of potential members. pfascentral.orgnih.gov

A typical computational workflow for non-targeted analysis involves several key steps. Initially, raw data from the mass spectrometer undergoes feature detection or peak picking, where potential chemical signals are extracted from the background. acs.org This is often followed by blank-filtering to remove features that are present in procedural blanks, thus reducing the risk of reporting contaminants. pfascentral.org

For PFAS annotation, specific computational tools and strategies are employed. Mass defect filtering, which leverages the characteristic negative mass defect of fluorine, is a common technique to isolate potential PFAS from the thousands of other signals in a complex sample. nih.govnih.gov Kendrick mass defect analysis is another powerful tool used to identify homologous series of compounds that differ by a repeating unit, such as the CF₂ group in many PFAS. youtube.com

Software platforms like FluoroMatch and Compound Discoverer are designed to automate these complex data processing steps. pfascentral.orgnih.govreddit.com They can screen detected features against large databases of known PFAS structures. wiley.com For compounds not present in these databases, computational tools can predict fragmentation patterns (in silico MS/MS spectra) from a chemical structure. nih.gov These predicted spectra can then be compared against the experimental data to help in the structural elucidation of novel or unexpected PFAS. nih.govyoutube.com A confidence level is often assigned to each annotation based on the multiple lines of evidence gathered, such as accurate mass match, isotopic pattern, and fragmentation evidence. nih.govnih.govnih.gov

Table 3: Computational Tools and Functions for Mass Spectrometry Data

| Computational Tool/Platform | Function | Application to this compound Annotation | Representative Software |

|---|---|---|---|

| Feature/Peak Detection | Extracts ion features (defined by m/z, retention time, and intensity) from raw HRMS data. | Initial step to identify all potential chemical signals in a sample. | MZmine, XCMS, Compound Discoverer. acs.orgreddit.com |

| Mass Defect Filtering | Isolates features with mass defects characteristic of fluorinated compounds. | Prioritizes features that are likely to be PFAS based on their elemental composition. | FluoroMatch, custom scripts. nih.govnih.gov |

| Homologous Series Detection | Identifies series of compounds differing by a repeating chemical unit (e.g., CF₂). | Can group this compound with other related fluoro-telomer-like substances. | FluoroMatch, MetaboScape. nih.govyoutube.com |

| Database/Library Searching | Matches experimental data (accurate mass, MS/MS spectra) against databases of known compounds. | Confirms identity if the compound exists in a spectral library or PFAS database. | Wiley Registry, NIST, FluoroMatch Suite, KnowItAll. pfascentral.orgwiley.com |

| In Silico Fragmentation | Predicts tandem mass spectra from a proposed chemical structure. | Aids in the identification of novel compounds by comparing predicted vs. experimental fragmentation. | CFM-ID, MetFrag. youtube.comnontargetedanalysis.org |

| Annotation & Confidence Scoring | Integrates all evidence to assign a chemical identity and a confidence level to a feature. | Provides a systematic way to report the identification of this compound with a defined level of certainty. nih.gov | FluoroMatch, platforms with scoring schemas (e.g., Schymanski scale). nih.gov |

Interfacial Phenomena and Self Assembly Research

Surface Activity and Surfactant Properties of Fluorinated Hydrocarbons

Fluorinated hydrocarbons exhibit remarkable surface activity, a characteristic derived from the distinct properties of their constituent parts. lboro.ac.uk Compounds like 1-(Perfluoro-n-hexyl)dodecane, which possess both a fluorocarbon and a hydrocarbon chain, are considered "primitive surfactants" because they can display surface activity even without a traditional polar head group. researchgate.net The high hydrophobicity of the fluorocarbon tail makes these molecules extremely surface active in aqueous solutions and active at the interfaces of organic solvents. lboro.ac.uk

Fluorosurfactants are known to be more effective at reducing surface tension at lower concentrations compared to their hydrocarbon or silicone counterparts. seimichemical.co.jp This efficiency is attributed to the properties of the fluorine atom, which has a high electronegativity and a slightly larger van der Waals radius than hydrogen, leading to a strong carbon-fluorine bond and weak intermolecular forces in the perfluoroalkyl group. seimichemical.co.jp

Table 1: Comparison of Fluorine and Hydrogen Properties

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| Van der Waals Radius (Å) | 1.2 | 1.35 |

| Electronegativity (Pauling Scale) | 2.1 | 4.0 |

| C-X Bond Distance (Å) | 1.09 | 1.32 |

| C-X Bond Energy (kJ/mol) | 416 | 486 |

This table is based on data from reference seimichemical.co.jp.

At a liquid-air interface, molecules in the bulk liquid are attracted equally in all directions by neighboring molecules, while molecules at the surface experience a net inward pull. uomustansiriyah.edu.iquobaghdad.edu.iq This force contracts the surface, creating what is known as surface tension. uomustansiriyah.edu.iquobaghdad.edu.iq

Surfactants reduce this tension by preferentially adsorbing at the interface. dataphysics-instruments.com In the case of this compound, the fluorinated segment (perfluoro-n-hexyl) has a strong tendency to avoid contact with both water and hydrocarbon phases, driving it to the liquid-air interface. The perfluoroalkyl groups orient themselves towards the air, effectively lowering the surface tension of the liquid. seimichemical.co.jp Fluorosurfactants are capable of reducing the surface tension of water significantly, and can also lower the surface tension of organic solvents to levels not achievable with standard hydrocarbon surfactants. seimichemical.co.jp

The critical micelle concentration (CMC) is the specific concentration of a surfactant above which molecules begin to aggregate into supramolecular structures called micelles. dataphysics-instruments.comwikipedia.org Below the CMC, surfactant molecules exist primarily as individual entities, but as concentration increases, they saturate the liquid-air interface. dataphysics-instruments.comwikipedia.org Once the interface is saturated, any additional surfactant molecules added to the system self-assemble into micelles within the bulk solution. dataphysics-instruments.com This process is driven by the need to minimize the unfavorable interactions between the dissimilar parts of the molecule and the solvent.

Fluorosurfactants are characterized by their low critical micelle concentration, meaning they form micelles at smaller addition amounts compared to conventional surfactants. seimichemical.co.jp The aggregation of semifluorinated alkanes like this compound is driven by the incompatibility of the fluorinated and hydrogenated segments. researchgate.net This leads to the formation of various supramolecular aggregates. rsc.org

Table 2: Critical Micelle Concentration (CMC) of Various Surfactants in Water

| Surfactant | Category | CMC (mol/L) |

|---|---|---|

| Sodium Dodecyl Sulfate (B86663) | Anionic | 8.3 x 10⁻³ |

| Dodecyltrimethylammonium Bromide | Cationic | 1.6 x 10⁻² |

| Hexadecyltrimethylammonium Bromide | Cationic | 9.2 x 10⁻⁴ |

| Pentaethylene Glycol Monododecyl Ether | Neutral | 6.5 x 10⁻⁵ |

This table presents reference CMC values for common surfactants at 25°C wikipedia.org and is for comparative purposes.

The molecular structure of fluorinated hydrocarbons is a primary determinant of their behavior at interfaces. The incremental change in the free energy of adsorption at the water/air interface is significantly greater for a perfluoromethylene group (−CF₂) at approximately -5.1 kJ/mol, compared to a methylene (B1212753) group (−CH₂) at -2.6 kJ/mol. lboro.ac.uk This difference underscores the high surface activity of fluorinated chains. lboro.ac.uk

In a molecule like this compound, the interplay between the rigid, helical perfluoro-n-hexyl segment and the flexible dodecane (B42187) segment governs its adsorption dynamics. The larger cross-sectional area of the fluorocarbon chain compared to the hydrocarbon chain also influences how these molecules pack at an interface. researchgate.net The length of the hydrocarbon spacer in semifluorinated molecules has been shown to affect the conformational order and the tilt angle of the fluorocarbon segments relative to the surface.

Formation and Characterization of Fluorinated Self-Assembled Monolayers (SAMs)

Fluorinated compounds are frequently used to create self-assembled monolayers (F-SAMs), which are ordered molecular films that spontaneously form on a substrate. researchgate.netuh.edu While classic SAMs on gold are typically formed from alkanethiols, semifluorinated alkanes like this compound are also known to self-organize on solid substrates. researchgate.net These F-SAMs exhibit high thermal stability and are both hydrophobic and oleophobic (repellent to water and oil). researchgate.net The stability and unique properties of these films are due to the strength of the C-F bond and the stiff, helical geometry of perfluorinated chains. researchgate.net

Ordered molecular films of semifluorinated compounds can be fabricated using several techniques. A common and straightforward method is solution casting, where a solution containing the molecules is spread onto a flat surface, and the solvent is allowed to evaporate. ru.nl This process can lead to the formation of unique mesoscopic structures. ru.nl

Another key technique is the formation of Langmuir monolayers at the air/water interface, which can then be transferred to a solid substrate (Langmuir-Blodgett technique). researchgate.net Semifluorinated alkanes are capable of forming these monolayers despite the absence of a polar group. researchgate.net Adsorption from solution by immersing a substrate into a solution of the compound is also a widely used method for creating ordered films. beilstein-journals.org

The molecular packing within films of semifluorinated alkanes is complex due to the structural differences between the fluorocarbon and hydrocarbon segments. The perfluorocarbon chain adopts a helical conformation and has a larger van der Waals diameter (around 5.6 Å) compared to a hydrocarbon chain (around 4.2 Å). This size mismatch is a critical factor influencing the final structure of the assembled film.

Intermolecular interactions that guide the self-assembly include π-π stacking (in aromatic systems) and hydrogen bonding, but in the case of semifluorinated alkanes, the primary forces are van der Waals interactions within the segregated domains of fluorocarbon and hydrocarbon chains. columbia.edu The stability of fluorinated films is notably high; they are more resistant to oxidation and corrosion than their hydrocarbon analogs. Studies on semifluorinated alkanethiols have shown that the thermal stability of the SAMs increases with the length of the hydrocarbon segment, as longer chains lead to stronger intermolecular networks.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hexadecyltrimethylammonium bromide |

| Pentaethylene Glycol Monododecyl Ether |

| Sodium Dodecyl Sulfate |

Engineering of Complex Emulsion Systems with Fluorinated Components

The immiscibility of fluorocarbons with both water and hydrocarbons makes them "triphilic" systems, enabling the creation of complex, multi-phase emulsions. Semifluorinated alkanes like this compound are particularly interesting as their two segments have affinities for different phases. Research in this area leverages the precise control over interfacial tensions to engineer novel emulsion structures.

Fluorinated components are crucial for stabilizing complex emulsions, such as oil-in-water (O/W) emulsions where the "oil" phase is itself biphasic, consisting of a hydrocarbon and a fluorocarbon. nih.gov In these systems, three distinct interfaces exist: hydrocarbon-water, fluorocarbon-water, and hydrocarbon-fluorocarbon. The stability of such multiphase droplets depends on the delicate balance of the interfacial tensions between the three phases.

Fluorinated surfactants and particles are key to achieving stability. researchgate.netrsc.org For instance, fluorosurfactants preferentially adsorb at the fluorocarbon-water interface, lowering its tension, while conventional hydrocarbon surfactants act on the hydrocarbon-water interface. researchgate.net This differential stabilization prevents the coalescence of droplets. semanticscholar.org Semifluorinated alkanes can act as co-surfactants, positioning themselves at the interface between fluorocarbon and hydrocarbon phases within a droplet, thereby stabilizing the internal oil-oil interface. nih.govresearchgate.net

Functionalized silica (B1680970) nanoparticles have also been employed to stabilize interfaces between fluorinated and hydrocarbon oils. nih.gov By modifying the particle surfaces to be fluorophilic, lipophilic, or bifunctional, they can be directed to the oil-oil interface, creating a robust physical barrier against coalescence, a system known as a Pickering emulsion. nih.govrsc.org This method expands the range of oils that can be used and allows for the creation of metastable droplet morphologies. nih.gov

A particularly innovative application of fluorinated components is the creation of "reconfigurable" emulsions, where the morphology of the multiphase droplets can be changed in response to external stimuli. cinz.nz These emulsions can be switched between different states, such as a core-shell structure (e.g., hydrocarbon encapsulated by fluorocarbon in water, H/F/W) and a Janus structure (where the hydrocarbon and fluorocarbon phases sit side-by-side). cinz.nz

This reconfiguration is driven by altering the balance of interfacial tensions. cinz.nz For example, by adding different surfactants, one can selectively lower either the hydrocarbon-water or the fluorocarbon-water interfacial tension, causing the droplet to invert its configuration. weforum.org This process can be made stimuli-responsive by using surfactants that change their properties in response to triggers like pH, light, or temperature. cinz.nz

Many combinations of hydrocarbons and fluorocarbons have a low upper critical solution temperature (UCST), meaning they become miscible upon gentle heating. researchgate.net This property can be exploited to create complex emulsions in a single step: a miscible mixture of a hydrocarbon (like dodecane) and a fluorocarbon is emulsified in water at an elevated temperature. Upon cooling, the oils phase-separate within the droplets, forming a complex emulsion. weforum.org The morphology of these droplets can then be dynamically reconfigured by adding stimuli-responsive surfactants. cinz.nz

| Stimulus | Mechanism | Resulting Morphological Change |

| Temperature | Exceeding the Upper Critical Solution Temperature (UCST) of the oil phases. | Reversible mixing and de-mixing of internal phases. |

| pH Change | Protonation/deprotonation of pH-responsive surfactants alters their interfacial activity. | Transition between Janus and core-shell (e.g., H/F/W to F/H/W) configurations. |

| Light | Photo-isomerization (e.g., trans-cis) of light-sensitive surfactants changes their shape and effectiveness. | Induces phase inversion or changes in droplet encapsulation. |

| Chemical Additives | Competitive adsorption of different surfactants (fluorinated vs. hydrocarbon). | Fine-tuning of interfacial tensions to select a desired morphology. |

This table summarizes common stimuli and mechanisms used to control the morphology of complex emulsions containing fluorinated and hydrocarbon components. cinz.nz

Self-Assembly of Related Fluorinated Molecules into Advanced Materials

The distinct and incompatible nature of fluorocarbon and hydrocarbon segments within the same molecule is a powerful driver for self-assembly. This molecular segregation can lead to the formation of highly ordered supramolecular structures such as gels and fibers.

Research has shown that diblock semifluorinated n-alkanes, which are structurally analogous to this compound, can form aggregates and thermoreversible gels in fluorinated solvents. researchgate.net For example, the compound F(CF₂)₈(CH₂)₁₆H self-assembles in solvents like perfluorohexane (B1679568) or perfluorooctane. researchgate.net As the temperature of the solution is lowered, the molecules aggregate into a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. This process is reversible; heating the gel causes the network to dissolve back into the solution phase.

The underlying structure of these organogels is often a network of self-assembled fibrillar structures. nih.gov While direct nanofiber fabrication from simple semifluorinated alkanes via common techniques like electrospinning has not been extensively documented, the formation of these fibrous networks within gels is a form of nanofiber creation through self-assembly. nanoscience.comnih.govnih.govresearchgate.netmdpi.com The driving force for this assembly is the tendency of the fluorinated segments to segregate from the hydrocarbon segments and the solvent molecules. These fibers or ribbons are composed of ordered arrangements of the semifluorinated alkane molecules, likely forming cylindrical or lamellar micelles that entangle to form the gel network. nih.gov

The self-assembly of molecules into well-defined structures is governed by a combination of non-covalent interactions. For semifluorinated alkanes like this compound, the primary forces at play are van der Waals interactions. azonano.comwikipedia.org

Van der Waals forces are distance-dependent interactions between atoms and molecules that include attractions and repulsions. wikipedia.org In the context of semifluorinated alkanes, two key factors are dominant:

Fluorophobic/Lipophobic Effect: The fluorocarbon and hydrocarbon segments are mutually phobic. The van der Waals interactions between fluorocarbon chains and hydrocarbon chains are significantly weaker than the interactions within each segment (fluorocarbon-fluorocarbon and hydrocarbon-hydrocarbon). acs.org This incompatibility drives the micro-segregation of the two blocks, leading to organized structures where similar segments are grouped together. azonano.com

Differential Packing: The rigid, helical fluorocarbon segment and the more flexible hydrocarbon segment have different sizes and packing preferences. azonano.com This structural mismatch also contributes to the formation of specific, ordered aggregates rather than a disordered liquid mixture. azonano.com

It is crucial to note that π-π stacking is not a relevant interaction in the self-assembly of this compound. π-π stacking refers to the attractive, non-covalent interactions between aromatic rings. Since this compound is a saturated alkane, it lacks the necessary π-electron systems (aromatic rings) for this type of interaction to occur. This interaction is, however, a key factor in the self-assembly of other fluorinated molecules that do contain aromatic moieties.

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations of Interfacial Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of 1-(Perfluoro-n-hexyl)dodecane, MD simulations are instrumental in understanding its behavior at interfaces, such as liquid-vapor and liquid-liquid interfaces.

MD simulations have been effectively used to model the liquid-vapor and liquid-liquid interfaces of systems containing both fluorinated and hydrocarbon components, which are analogous to this compound. These simulations provide a detailed picture of how the distinct fluorocarbon and hydrocarbon segments of the molecule arrange themselves at an interface. For instance, in a liquid-vapor interface, the fluorinated tail, being more non-polar and having lower surface tension, preferentially orients towards the vapor phase, while the hydrocarbon tail remains more embedded in the liquid phase. Similarly, at a liquid-liquid interface (e.g., with water), the amphiphilic nature of the molecule dictates its orientation, with the hydrocarbon part interacting with the non-polar phase and the fluorinated part exhibiting its characteristic oleophobic behavior.

Studies on similar perfluoroalkylalkanes have shown that these molecules exhibit a preferential alignment at interfaces, with an enrichment of the perfluoro groups at the outer region of the interface. This organization at the molecular level is crucial in determining macroscopic properties such as interfacial tension. The insights gained from these simulations are vital for applications where the interfacial properties of such hybrid molecules are critical.

Through MD simulations, it is possible to quantitatively analyze the molecular orientation, conformation, and the thickness of the interfacial layer of this compound. The orientation of the molecules at the interface can be described by order parameters, which can reveal, for example, whether the molecules are aligned perpendicular or parallel to the interfacial plane. For similar long-chain molecules like n-dodecane, simulations have shown a tendency for the molecules to lie preferentially parallel to the interface in the liquid-vapor transition region.

The conformation of the flexible dodecane (B42187) and perfluoro-n-hexyl chains can also be analyzed to understand how they fold or extend at the interface compared to the bulk liquid. The interfacial layer thickness, which is the region over which the density transitions from the liquid to the vapor phase, can also be precisely determined from the density profiles generated by the simulations. For n-dodecane, the equilibrium liquid-vapor interface thickness has been predicted to be in the range of 1.2–2.0 nm.

MD simulations are a valuable tool for predicting the evaporation and condensation coefficients of molecules at liquid-vapor interfaces. These coefficients are crucial for understanding mass transfer rates in processes like boiling and condensation. While direct data for this compound is not available, studies on n-dodecane have shown that the evaporation/condensation coefficient decreases as the temperature increases. For n-dodecane, the predicted coefficient was found to decrease from 0.9 to 0.3 as the temperature increased from 400 K to 600 K. These simulations have also revealed that the evaporation and condensation behavior of long-chain molecules is primarily dependent on the molecular translational energy and the surface temperature, with molecular orientation having a lesser effect.

| Temperature (K) | Predicted Evaporation/Condensation Coefficient for n-dodecane |

| 400 | 0.9 |

| 500 | ~0.6 |